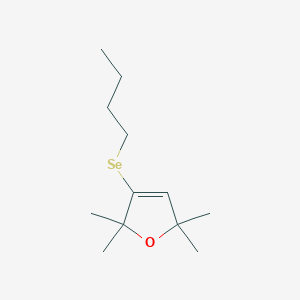
3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran is an organoselenium compound Organoselenium compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran typically involves the reaction of dibutyl diselenide with acetylenic derivatives. One common method involves the electrophilic cyclization of 1,3-diynes promoted by electrophilic organoselenium species, which are generated in situ through the oxidative cleavage of the Se-Se bond of dibutyl diselenide using Oxone® as a green oxidant . The reaction conditions often include the use of acetonitrile as a solvent at elevated temperatures (e.g., 80°C) to achieve moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The butylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and Oxone®.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential biological activities, such as antioxidant and anticancer properties, are of interest for further research.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(Butylselanyl)Selenophenes: These compounds have similar selenium-containing structures and are used in similar applications.
3-(Butylselanyl)-4-alkoxyselenophenes: These compounds also contain selenium and have been studied for their biological activities.
Uniqueness
3-(Butylselanyl)-2,2,5,5-tetramethyl-2,5-dihydrofuran is unique due to its specific structure, which includes a furan ring and a butylselanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
113444-60-3 |
|---|---|
Formule moléculaire |
C12H22OSe |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
3-butylselanyl-2,2,5,5-tetramethylfuran |
InChI |
InChI=1S/C12H22OSe/c1-6-7-8-14-10-9-11(2,3)13-12(10,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
ICXRFPBAALEPJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Se]C1=CC(OC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)

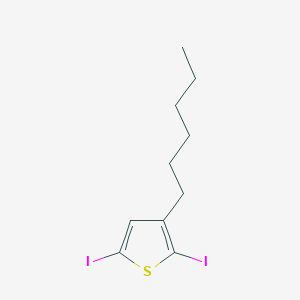
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
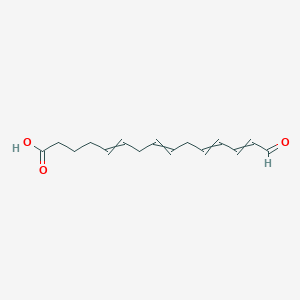
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
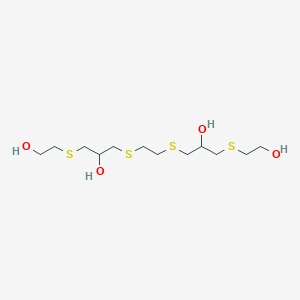

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
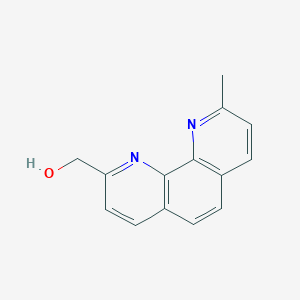
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)
